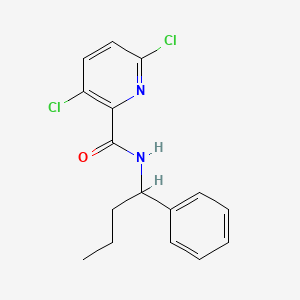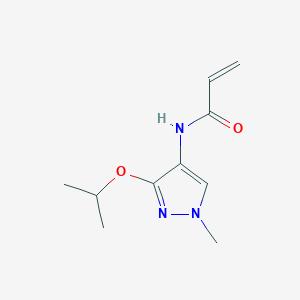
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide, commonly known as MPA-NPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPA-NPY belongs to the class of pyrazole derivatives, and it is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of MPA-NPY is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes that are involved in cell proliferation and survival. MPA-NPY has been shown to inhibit the activity of AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MPA-NPY has been shown to have several biochemical and physiological effects. In cancer cells, MPA-NPY has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes that are involved in cancer progression. In neurons, MPA-NPY has been shown to protect against oxidative stress-induced damage and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPA-NPY in lab experiments is its high specificity for the enzymes it targets. This specificity allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation of using MPA-NPY is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of MPA-NPY. One area of interest is the development of MPA-NPY derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MPA-NPY and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of more efficient and scalable synthesis methods for MPA-NPY will be crucial for its widespread use in scientific research.
Conclusion:
In conclusion, MPA-NPY is a chemical compound that has shown potential applications in various areas of scientific research. Its specificity for specific enzymes, anti-cancer properties, and neuroprotective effects make it an intriguing compound for further study. While there are limitations to its use in lab experiments, the potential future directions for the study of MPA-NPY are promising, and it will be interesting to see how this compound is further developed and utilized in the future.
Synthesemethoden
The synthesis of MPA-NPY involves a multi-step process that requires expertise and precision. The first step involves the preparation of 1-methyl-3-propan-2-yloxypyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with prop-2-enamide to yield MPA-NPY. The purity of the final product is crucial, and several purification steps are required to obtain a high-quality sample.
Wissenschaftliche Forschungsanwendungen
MPA-NPY has shown potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that MPA-NPY has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, MPA-NPY has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
N-(1-methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-9(14)11-8-6-13(4)12-10(8)15-7(2)3/h5-7H,1H2,2-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIIRGKKMREGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

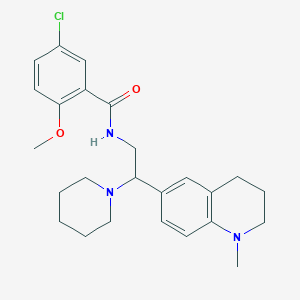
![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)
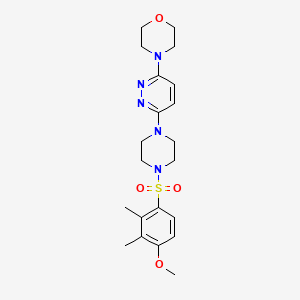
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)
![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)
![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)
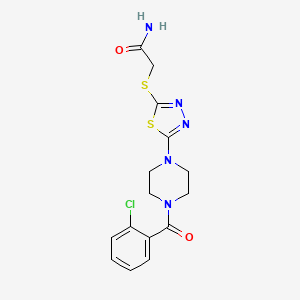
![6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2874767.png)
![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)
![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)
